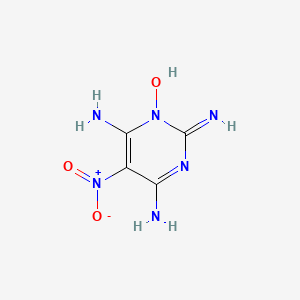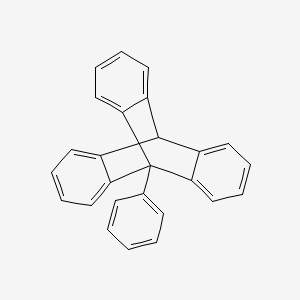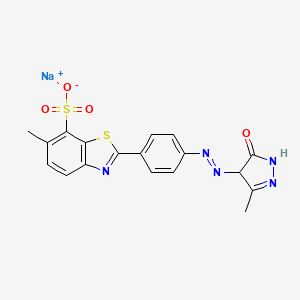
Chromium;germanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium and germanium are two distinct elements that can form compounds with unique properties. Chromium is a transition metal known for its high corrosion resistance and hardness, while germanium is a metalloid with semiconductor properties. When combined, these elements can form compounds such as chromium germanium telluride, which have significant scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chromium germanium compounds can be achieved through various methods. One common approach is the chemical vapor deposition technique, where chromium and germanium precursors are vaporized and then deposited onto a substrate under controlled conditions. Another method involves the solid-state reaction of chromium and germanium powders at high temperatures to form the desired compound.
Industrial Production Methods: In industrial settings, the production of chromium germanium compounds often involves the use of high-temperature furnaces and controlled atmospheres to ensure the purity and quality of the final product. The materials are typically processed in a series of steps, including mixing, heating, and cooling, to achieve the desired crystalline structure and properties.
Chemical Reactions Analysis
Types of Reactions: Chromium germanium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, chromium germanium telluride can be oxidized to form chromium oxide and germanium dioxide.
Common Reagents and Conditions: Common reagents used in the reactions of chromium germanium compounds include oxygen, hydrogen, and halogens. The reactions are often carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of chromium germanium compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically produce chromium oxide and germanium dioxide, while reduction reactions can yield elemental chromium and germanium.
Scientific Research Applications
Chromium germanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology and medicine, these compounds are being explored for their potential use in drug delivery systems and as imaging agents. In industry, chromium germanium compounds are used in the production of semiconductors and other electronic devices due to their excellent electrical conductivity and stability.
Mechanism of Action
The mechanism of action of chromium germanium compounds involves their interaction with specific molecular targets and pathways. For example, in biological systems, these compounds can interact with cellular membranes and proteins, affecting their function and activity. The exact mechanism of action depends on the specific compound and its application.
Comparison with Similar Compounds
Chromium germanium compounds can be compared with other similar compounds, such as silicon germanium and tin germanium compounds. While all these compounds have semiconductor properties, chromium germanium compounds are unique in their high corrosion resistance and hardness, making them suitable for specific industrial applications. Other similar compounds include germanium telluride and germanium selenide, which have different electronic and optical properties.
Conclusion
Chromium germanium compounds are versatile materials with a wide range of applications in science and industry Their unique properties, such as high corrosion resistance and excellent electrical conductivity, make them valuable in various fields, including chemistry, biology, medicine, and electronics
Properties
CAS No. |
70446-06-9 |
|---|---|
Molecular Formula |
CrGe |
Molecular Weight |
124.63 g/mol |
IUPAC Name |
chromium;germanium |
InChI |
InChI=1S/Cr.Ge |
InChI Key |
WADNUIHBLWBJQY-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
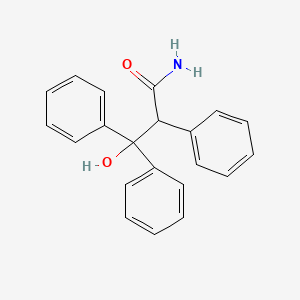
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)
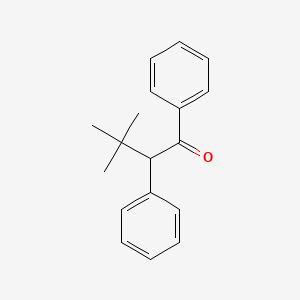

![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
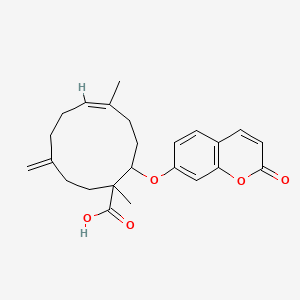
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)
![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)
